3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid
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Overview
Description
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid is a complex organic compound characterized by the presence of iodine atoms, a methoxybenzoyl group, and a carbamothioylamino group attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid typically involves multiple steps, starting with the iodination of a benzoic acid derivative. The introduction of iodine atoms at the 3 and 5 positions can be achieved using iodine and an oxidizing agent such as nitric acid. The subsequent steps involve the introduction of the methoxybenzoyl group and the carbamothioylamino group through acylation and thiourea reactions, respectively. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography would be integral to the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove iodine atoms or to convert the carbamothioylamino group to other functional groups.
Substitution: Halogen atoms, such as iodine, can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives with additional oxygen-containing groups, while reduction could produce compounds with fewer iodine atoms or modified amine groups.
Scientific Research Applications
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: It can be used in the production of specialty chemicals and materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism by which 3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The iodine atoms and functional groups can form specific interactions with these targets, influencing their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3,5-Diiodosalicylic acid: Similar in structure but lacks the methoxybenzoyl and carbamothioylamino groups.
Methyl 3,5-diiodo-2-methoxybenzoate: Contains a methoxy group and iodine atoms but differs in the ester functional group.
3,5-Diiodo-2-methoxyphenylboronic acid: Similar iodine and methoxy groups but includes a boronic acid functional group.
Uniqueness
3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid is unique due to its combination of iodine atoms, methoxybenzoyl group, and carbamothioylamino group
Properties
CAS No. |
530133-22-3 |
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Molecular Formula |
C16H12I2N2O4S |
Molecular Weight |
582.2 g/mol |
IUPAC Name |
3,5-diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid |
InChI |
InChI=1S/C16H12I2N2O4S/c1-24-12-5-3-2-4-9(12)14(21)20-16(25)19-13-10(15(22)23)6-8(17)7-11(13)18/h2-7H,1H3,(H,22,23)(H2,19,20,21,25) |
InChI Key |
AHKNWZLMTJDNQE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2I)I)C(=O)O |
Origin of Product |
United States |
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